molecular formula H3NO7S2 B12695405 Imidodisulfuric acid, hydroxy- CAS No. 26453-57-6

Imidodisulfuric acid, hydroxy-

Cat. No.: B12695405
CAS No.: 26453-57-6
M. Wt: 193.16 g/mol
InChI Key: MNWRMTPYEUYRSI-UHFFFAOYSA-N
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Description

Imidodisulfuric acid, hydroxy- is a chemical compound with the molecular formula H₃NO₆S₂. It is known for its unique structure, which includes both sulfur and nitrogen atoms, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidodisulfuric acid, hydroxy- typically involves the reaction of sulfuric acid with hydroxylamine. The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of imidodisulfuric acid, hydroxy- may involve large-scale reactions using sulfuric acid and hydroxylamine under optimized conditions to maximize yield and purity. The process may also include purification steps such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: Imidodisulfuric acid, hydroxy- can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different sulfur-containing compounds.

    Reduction: It can be reduced to form simpler sulfur and nitrogen compounds.

    Substitution: It can participate in substitution reactions where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfur oxides, while reduction may produce simpler sulfur compounds.

Scientific Research Applications

Imidodisulfuric acid, hydroxy- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It can be used in biochemical assays and studies involving sulfur and nitrogen metabolism.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which imidodisulfuric acid, hydroxy- exerts its effects involves its interaction with molecular targets such as enzymes and proteins. It can form complexes with these targets, leading to changes in their activity and function. The pathways involved may include sulfur and nitrogen metabolism, as well as oxidative and reductive processes.

Comparison with Similar Compounds

    Imidodisulfuric acid: Similar in structure but lacks the hydroxy group.

    Sulfuric acid: A strong acid with similar sulfur content but different reactivity.

    Hydroxylamine: A nitrogen-containing compound with similar reactivity but different structure.

Uniqueness: Imidodisulfuric acid, hydroxy- is unique due to its combination of sulfur, nitrogen, and hydroxy groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it valuable in various fields of research and industry.

Properties

CAS No.

26453-57-6

Molecular Formula

H3NO7S2

Molecular Weight

193.16 g/mol

IUPAC Name

hydroxy(sulfo)sulfamic acid

InChI

InChI=1S/H3NO7S2/c2-1(9(3,4)5)10(6,7)8/h2H,(H,3,4,5)(H,6,7,8)

InChI Key

MNWRMTPYEUYRSI-UHFFFAOYSA-N

Canonical SMILES

N(O)(S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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